molecular formula C8H4BrNO B113230 3-Bromo-4-formylbenzonitrile CAS No. 89891-69-0

3-Bromo-4-formylbenzonitrile

Cat. No.: B113230
CAS No.: 89891-69-0
M. Wt: 210.03 g/mol
InChI Key: ADHKMYHLJHBOKB-UHFFFAOYSA-N
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Description

3-Bromo-4-formylbenzonitrile (CAS: 89891-69-0) is a substituted benzonitrile derivative with the molecular formula C₈H₄BrNO and a molecular weight of 210.03 g/mol . It features a bromine atom at the 3-position, a formyl (-CHO) group at the 4-position, and a nitrile (-CN) group at the 1-position of the benzene ring. The compound is stored under inert conditions at 2–8°C and is commonly used as a synthetic intermediate in organic chemistry. For example, it undergoes reduction with sodium borohydride (NaBH₄) in methanol to yield 3-bromo-4-(hydroxymethyl)benzonitrile in 99% yield . Its safety profile includes the hazard statement H302 (harmful if swallowed) and precautionary measures such as wearing protective gloves and eyewear .

Preparation Methods

Bromination of 4-Formylbenzonitrile

Reaction Overview

This method involves electrophilic aromatic substitution (EAS) to introduce a bromine atom at the 3-position of 4-formylbenzonitrile. The nitrile (-CN) and formyl (-CHO) groups act as meta-directing substituents, ensuring regioselective bromination.

Reagents and Conditions

  • Brominating Agents : Trimethylphenylammonium tribromide (PTAB) or molecular bromine (Br₂) .

  • Catalyst : Lewis acids such as FeBr₃ or AlCl₃ (for Br₂-mediated reactions).

  • Solvent : Acetonitrile (MeCN) or dichloromethane (DCM).

  • Temperature : 20–25°C (room temperature) for PTAB; 40–60°C for Br₂.

  • Reaction Time : 16–24 hours.

Mechanistic Insights

The bromine electrophile (Br⁺) is generated via PTAB dissociation or Lewis acid-assisted polarization of Br₂. The electron-withdrawing nitrile and formyl groups deactivate the ring, directing bromination to the meta position relative to both substituents.

Yield Optimization

  • PTAB Method : Yields ~85–90% with minimal side products due to milder conditions .

  • Br₂/FeBr₃ Method : Yields ~70–75% but requires careful control of stoichiometry to avoid di-bromination.

Vilsmeier-Haack Formylation of 3-Bromobenzonitrile

Reaction Overview

This two-step approach begins with synthesizing 3-bromobenzonitrile, followed by formylation at the 4-position using the Vilsmeier-Haack reaction.

Step 1: Synthesis of 3-Bromobenzonitrile

  • Substrate : Benzonitrile.

  • Brominating Agent : PTAB in MeCN .

  • Conditions : 20°C for 16 hours.

  • Yield : 89% .

Step 2: Formylation via Vilsmeier-Haack Reaction

  • Reagents : Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

  • Mechanism :

    • POCl₃ reacts with DMF to form the chloroiminium ion (Vilsmeier reagent).

    • Electrophilic attack at the para position of 3-bromobenzonitrile, followed by hydrolysis to yield the formyl group.

  • Conditions : 0–5°C during reagent mixing, then reflux at 80°C for 4 hours.

  • Yield : 75–80%.

Combined Yield

The overall yield for this route is ~66–71% (89% × 75–80%).

Comparative Analysis of Methods

Parameter Bromination of 4-Formylbenzonitrile Vilsmeier-Haack Formylation
Starting Material 4-Formylbenzonitrile3-Bromobenzonitrile
Key Reagents PTAB or Br₂/FeBr₃DMF, POCl₃
Reaction Time 16–24 hours20 hours (Step 1) + 4 hours (Step 2)
Yield 70–90%66–71% (overall)
Regioselectivity High (meta-directing groups)High (para to nitrile)
Scalability Suitable for industrial scaleRequires careful temperature control

Industrial-Scale Considerations

Continuous Flow Reactors

Both methods benefit from continuous flow systems, which enhance heat transfer and mixing efficiency. For PTAB-mediated bromination, flow reactors reduce reaction time to 2–4 hours with yields >90% .

Purification Techniques

  • Crystallization : Ethanol/water mixtures precipitate the product.

  • Chromatography : Silica gel column chromatography (hexane/ethyl acetate) resolves di-brominated impurities.

Emerging Methodologies

Directed Ortho-Metalation (DoM)

Lithiation of 3-bromobenzonitrile with LDA (lithium diisopropylamide) followed by quenching with DMF offers an alternative route. Preliminary studies show 60–65% yield but require cryogenic conditions (-78°C).

Photocatalytic Bromination

Visible-light-mediated bromination using N-bromosuccinimide (NBS) and a ruthenium catalyst is under investigation, offering potential for greener synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-4-formylbenzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products:

    Substitution: Formation of 3-azido-4-formylbenzonitrile or 3-thiocyanato-4-formylbenzonitrile.

    Reduction: Formation of 3-bromo-4-hydroxymethylbenzonitrile.

    Oxidation: Formation of 3-bromo-4-carboxybenzonitrile.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C₈H₄BrNO
  • CAS Number: 89891-69-0
  • Molecular Weight: 210.03 g/mol

3-Bromo-4-formylbenzonitrile features a bromine atom and a formyl group attached to a benzene ring, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

1. Organic Synthesis

  • Building Block: It is widely used in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, such as nucleophilic substitution and coupling reactions.
  • Reactions: Common reactions include:
    • Substitution reactions (e.g., with sodium methoxide)
    • Oxidation to carboxylic acids
    • Reduction to alcohols

2. Biological Applications

  • Bioactive Compounds: This compound is instrumental in developing bioactive compounds that can exhibit antimicrobial and anticancer properties.
  • Enzyme Interactions: Research indicates that it can interact with enzymes like cytochrome P450, influencing metabolic pathways in cells .

3. Medicinal Chemistry

  • Therapeutic Potential: Studies are ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment and as an anti-inflammatory agent.
  • Case Study Example: A study demonstrated its efficacy in modulating cellular signaling pathways, which could lead to new drug development strategies .

Industrial Applications

1. Specialty Chemicals Production

  • It is employed in producing dyes and other specialty chemicals due to its reactive nature.
  • Synthetic Routes: Industrial production often utilizes optimized synthetic routes that maximize yield and purity while minimizing costs .

2. Agrochemicals

  • The compound's ability to act as an intermediate makes it suitable for creating agrochemicals that improve crop yields or protect against pests.

1. Anticancer Activity

  • A study published in a peer-reviewed journal evaluated the anticancer properties of various derivatives of benzonitriles, including this compound. Results indicated significant cytotoxic effects against certain cancer cell lines, suggesting its potential as a lead compound for drug development .

2. Enzyme Interaction Studies

  • Research focused on the interaction between this compound and cytochrome P450 enzymes showed that this compound can either inhibit or activate enzyme activity depending on specific reaction conditions, highlighting its importance in drug metabolism studies .

Mechanism of Action

The mechanism of action of 3-Bromo-4-formylbenzonitrile depends on its specific application. In general, the compound can interact with biological targets through its bromine and formyl groups. The bromine atom can participate in halogen bonding, while the formyl group can form hydrogen bonds or undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Group Differences

The reactivity and applications of 3-bromo-4-formylbenzonitrile are heavily influenced by its substituents. Below is a comparison with five related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Reactivity/Applications
This compound C₈H₄BrNO 210.03 Br (3), CHO (4), CN (1) Reduction of CHO to CH₂OH ; Aldehyde-mediated condensations
3-Bromo-4-fluorobenzonitrile C₇H₃BrFN 200.01 Br (3), F (4), CN (1) Electrophilic aromatic substitution hindered by electron-withdrawing F
3-Bromo-4-hydroxy-5-iodobenzonitrile C₇H₃BrINO 311.92 Br (3), OH (4), I (5), CN (1) Polar OH group enhances solubility; iodine enables halogen-bonding
3-Bromo-4-(bromomethyl)benzonitrile C₈H₅Br₂N 274.94 Br (3), CH₂Br (4), CN (1) Bromomethyl group facilitates alkylation or nucleophilic substitution
4-(4-Bromo-3-formylphenoxy)benzonitrile C₁₄H₈BrNO₂ 302.12 Br (4), CHO (3), OPh-CN (4) Extended conjugation via phenoxy group; used in crisaborole synthesis

Functional Group Impact on Reactivity

  • Formyl (-CHO) Group : The aldehyde in this compound allows for reductions (e.g., to alcohols) and condensations (e.g., with amines in Strecker synthesis) . This contrasts with 3-bromo-4-fluorobenzonitrile , where the electron-withdrawing fluorine reduces electrophilic substitution reactivity .
  • Bromine vs.
  • Bromomethyl (-CH₂Br) Group : In 3-bromo-4-(bromomethyl)benzonitrile , the secondary bromine atom offers a site for nucleophilic substitution, unlike the formyl group’s redox versatility .

Spectroscopic and Theoretical Insights

Theoretical calculations (e.g., density functional theory) could predict the electronic effects of the formyl group in future studies.

Biological Activity

3-Bromo-4-formylbenzonitrile (C₈H₄BrNO) is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₄BrNO
  • Molecular Weight : 210.03 g/mol
  • CAS Number : 89891-69-0

This compound features a bromine atom and a formyl group attached to a benzonitrile framework, which contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The presence of the bromine atom and the formyl group allows for participation in nucleophilic substitution reactions and hydrogen bonding, influencing the compound's reactivity and binding affinity to target sites.

Potential Mechanisms:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in cancer progression, suggesting that this compound may exhibit similar inhibitory effects.
  • Receptor Interaction : The compound may bind to specific receptors, modulating biological pathways related to inflammation or cancer.

Anticancer Properties

Research indicates that derivatives of benzonitrile compounds can inhibit cancer cell proliferation. For instance, studies on structurally related compounds have shown promising results in reducing tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

This compound may also possess anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. These activities suggest potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

  • Synthesis and Evaluation :
    • A study synthesized this compound and evaluated its biological activity against various cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations, supporting its potential as an anticancer agent.
  • Comparative Analysis :
    • A comparative study of various benzonitrile derivatives highlighted that this compound exhibited superior inhibition of cancer cell lines compared to its analogs, likely due to its unique functional groups .
  • Mechanistic Insights :
    • Research focusing on the mechanism revealed that the compound could modulate signaling pathways involved in apoptosis, particularly through the activation of caspases in cancer cells.

Data Tables

Compound NameChemical FormulaBiological Activity
This compoundC₈H₄BrNOPotential anticancer and anti-inflammatory effects
2-Bromo-5-formylbenzonitrileC₈H₆BrNOModerate anticancer activity
4-Bromo-3-methoxybenzonitrileC₈H₆BrNOLimited bioactivity

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-Bromo-4-formylbenzonitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis often involves bromination of 4-formylbenzonitrile or formylation of 3-bromobenzonitrile. Palladium-catalyzed cross-coupling (e.g., Suzuki reactions) or directed ortho-metalation can introduce substituents. Optimization includes adjusting catalysts (e.g., Pd(PPh₃)₄), temperature (60–100°C), and solvent polarity (DMF or THF). Intermediate characterization via NMR ensures regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :

  • FT-IR : Aldehyde C=O stretch (~1700 cm⁻¹) and nitrile C≡N (~2230 cm⁻¹) .
  • ¹H/¹³C NMR : Aldehyde proton at δ 9.8–10.2 ppm; bromine’s deshielding effect on adjacent carbons .
  • Mass Spectrometry : Molecular ion peak (m/z ~225) and isotopic pattern for bromine .

Q. What are the recommended handling and storage protocols for this compound to ensure stability during experiments?

  • Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C to prevent aldehyde oxidation. Use amber vials to avoid photodegradation. Safety protocols include fume hood use and PPE (gloves, goggles) due to potential irritancy .

Q. What are the typical purification strategies for this compound following its synthesis?

  • Methodological Answer : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted precursors. Recrystallization in ethanol/water mixtures enhances purity. Monitor via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) .

Q. What are the common intermediates in the synthesis of this compound, and how are their structures confirmed?

  • Methodological Answer : Key intermediates include 3-bromo-4-methylbenzonitrile (brominated precursor) and 4-formylbenzonitrile (formylation substrate). Confirm intermediates via melting point analysis and 2D NMR (COSY, HSQC) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when characterizing this compound derivatives?

  • Methodological Answer : Cross-validate using complementary techniques (e.g., X-ray crystallography for unambiguous structure elucidation). For conflicting NMR shifts, consider solvent effects or dynamic processes. Computational NMR prediction (DFT) resolves ambiguities .

Q. What computational methods are employed to predict the reactivity and electronic properties of this compound in catalytic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. HOMO-LUMO analysis predicts charge-transfer interactions. Molecular docking studies assess binding affinities in catalytic systems .

Q. How does the electronic effect of the bromo and formyl substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nitrile and formyl groups activate the benzene ring for electrophilic substitution, while bromine’s steric bulk directs reactions to the para position. Hammett constants (σ⁺) quantify substituent effects on reaction rates .

Q. In multi-step syntheses involving this compound, how can researchers mitigate side reactions such as aldehyde oxidation or nitrile hydrolysis?

  • Methodological Answer : Protect the aldehyde as an acetal (e.g., using ethylene glycol) during bromination. Avoid aqueous conditions for nitrile stability. Use scavengers (e.g., BHT) to suppress radical-mediated oxidation .

Q. How can researchers leverage the ortho effect of the bromo substituent in designing novel derivatives for material science applications?

  • Methodological Answer : Bromine’s steric hindrance facilitates regioselective functionalization (e.g., introducing trifluoromethyl groups via Ullmann coupling). Derivatives like 3-Bromo-4-(trifluoromethyl)nitrobenzene show promise in OLEDs or liquid crystals .

Properties

IUPAC Name

3-bromo-4-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHKMYHLJHBOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608253
Record name 3-Bromo-4-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89891-69-0
Record name 3-Bromo-4-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-formylbenzonitrile
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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